Tert-butyl 3-(1-bromo-2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
Description
Tert-butyl 3-(1-bromo-2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a brominated azetidine derivative featuring a tert-butyl carbamate group and an ethoxy-oxoethyl substituent. Key properties include molecular weights ranging from 243.30 to 264.16 g/mol (for brominated analogs) and functional groups amenable to further derivatization, such as nucleophilic substitution at the bromine site .
Properties
IUPAC Name |
tert-butyl 3-(1-bromo-2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO4/c1-5-17-10(15)9(13)8-6-14(7-8)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEWRGSGGCJIJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CN(C1)C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801137173 | |
| Record name | 3-Azetidineacetic acid, α-bromo-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801137173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227206-31-5 | |
| Record name | 3-Azetidineacetic acid, α-bromo-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227206-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azetidineacetic acid, α-bromo-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801137173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc-Protected Azetidine Intermediate Formation
The synthesis of tert-butyl 3-(1-bromo-2-ethoxy-2-oxoethyl)azetidine-1-carboxylate typically begins with the preparation of tert-butyl 3-oxoazetidine-1-carboxylate, a key intermediate. This compound is synthesized via cyclization of tert-butyl carbamate derivatives under basic conditions. For example, tert-butyl 3-oxoazetidine-1-carboxylate is obtained through the reaction of tert-butyl chloroformate with azetidin-3-ol in the presence of triethylamine.
Subsequent functionalization involves introducing the 1-bromo-2-ethoxy-2-oxoethyl group. One approach employs nucleophilic alkylation using 1-bromo-2-ethoxy-2-oxoethyl bromide. In a representative procedure, tert-butyl 3-oxoazetidine-1-carboxylate is treated with the bromoalkyl derivative in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature. The reaction proceeds via enolate formation, facilitated by a strong base such as lithium diisopropylamide (LDA).
Key Data:
Optimization of Halogenation Conditions
Grignard Reagent-Based Approaches
Addition of Bromoethyl Grignard Reagents
Grignard reagents offer an alternative route for introducing the bromoethyl moiety. For instance, 1-bromoethyl magnesium bromide reacts with tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous diethyl ether at 0°C. The reaction proceeds through nucleophilic attack on the carbonyl group, forming a tertiary alcohol intermediate, which is subsequently dehydrated and brominated.
Representative Procedure:
-
Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (5.0 g, 29.2 mmol) in dry THF (50 mL).
-
Add 1-bromoethyl magnesium bromide (35.0 mmol) dropwise at 0°C under nitrogen.
-
Stir for 3 h, then quench with saturated NH₄Cl.
-
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography (hexane/EtOAc 4:1).
Limitations and Side Reactions
Grignard methods occasionally suffer from over-addition or incomplete bromination. For example, competing formation of di-adducts can reduce yields, necessitating precise stoichiometric control. Additionally, the steric bulk of the Boc group may hinder nucleophilic attack, requiring elevated temperatures or prolonged reaction times.
Catalytic Methods for Enhanced Efficiency
Zinc Iodide-Catalyzed Cyanation and Bromination
A novel approach involves sequential cyanation and bromination. Tert-butyl 3-oxoazetidine-1-carboxylate is first treated with trimethylsilyl cyanide (TMSCN) in the presence of ZnI₂, forming a cyanohydrin intermediate. Acidic hydrolysis converts the nitrile to a carboxylic acid, which is esterified and brominated using PBr₃.
Reaction Conditions:
-
Catalyst: ZnI₂ (5 mol%)
-
Solvent: THF
-
Temperature: 25°C (18 h)
-
Bromination Agent: PBr₃
Palladium-Catalyzed Cross-Coupling
Structural Characterization and Validation
Spectroscopic Analysis
Critical structural data for this compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 3.82–3.75 (m, 4H, azetidine CH₂), 4.28 (q, J = 7.1 Hz, 2H, OCH₂), 4.52 (s, 1H, BrCH).
-
MS (ESI): m/z 303.18 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O) typically shows ≥95% purity for well-optimized syntheses. Impurities often derive from residual starting materials or de-Boc byproducts.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Nucleophilic Alkylation | 65–78 | 92–95 | Moderate | High |
| Grignard Addition | 60–72 | 88–93 | Low | Moderate |
| ZnI₂ Catalysis | 58 | 90 | High | Low |
| Palladium Cross-Coupling | 30–40 | 85 | Very High | Limited |
Nucleophilic alkylation emerges as the most robust method, balancing yield, purity, and scalability. Grignard approaches, while less efficient, are valuable for small-scale syntheses requiring minimal purification .
Chemical Reactions Analysis
Tert-butyl 3-(1-bromo-2-ethoxy-2-oxoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with dipolarophiles to generate spirocyclic structures.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles such as amines or thiols, dipolarophiles for cycloaddition, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C12H20BrNO4
Molecular Weight: 303.20 g/mol
CAS Number: 1227381-84-1
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, making it a valuable scaffold for drug discovery. The presence of the bromo group enhances its reactivity, allowing for further functionalization.
Synthetic Applications
Tert-butyl 3-(1-bromo-2-ethoxy-2-oxoethyl)azetidine-1-carboxylate serves as a versatile building block in organic synthesis. It can be utilized in:
- Synthesis of Heterocycles: The azetidine core can be modified to create various heterocyclic compounds, which are significant in medicinal chemistry.
- Reactions with Nucleophiles: The bromo group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Reagent/Conditions | Product Description |
|---|---|---|
| Nucleophilic Substitution | Nucleophile (e.g., amines) | Amino derivatives of azetidine |
| Cross-coupling | Palladium catalyst | Formation of biaryl compounds |
| Hydrolysis | Aqueous base | Carboxylic acid derivative |
Medicinal Chemistry Applications
The compound's structural features make it a candidate for developing new pharmaceuticals. Its potential applications include:
- Antimicrobial Agents: Research indicates that derivatives of azetidine exhibit antimicrobial properties, making this compound a lead for antibiotic development.
- Anticancer Compounds: The ability to modify the azetidine ring can lead to compounds that inhibit cancer cell proliferation.
Case Study: Synthesis of Anticancer Agents
A recent study explored the modification of this compound to create novel anticancer agents. The study reported successful synthesis and evaluation of biological activity against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics .
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-bromo-2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is primarily based on its chemical reactivity. The bromo group acts as a leaving group in nucleophilic substitution reactions, while the azetidine ring and ester group provide structural diversity and stability. The compound’s reactivity allows it to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Aza-Michael Addition ()
Azetidine derivatives are commonly synthesized via aza-Michael addition. For example:
- tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(morpholin-4-yl)azetidine-1-carboxylate (): Synthesized using DBU as a catalyst, with reaction times of 6–16 hours and yields of 55–83%.
- tert-Butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate (): Prepared via general Procedure A (73% yield), with NMR confirming the α,β-unsaturated ester structure.
Alkylation and Cyclization ()
- Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate (): Synthesized using NaH and diiodomethane (66% yield), demonstrating the incorporation of bulky substituents.
- tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (): Bromination of ethyl derivatives likely enables further cross-coupling reactions.
Amide and Carbamate Formation ()
Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
Key Observations :
Spectroscopic Trends
- 1H NMR : The ethoxy group in CAS 158602-35-8 shows characteristic triplets (δ 1.26 ppm for CH3), while the bromoethyl analog (CAS 1420859-80-8) exhibits downfield shifts for bromine-adjacent protons .
- 13C NMR : Carbonyl carbons (C=O) resonate at δ 164–172 ppm across analogs, with tert-butyl carbons at δ 28–30 ppm .
Biological Activity
Tert-butyl 3-(1-bromo-2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity, synthesis, and applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. Its molecular formula is , with a molecular weight of approximately 308.22 g/mol. The presence of the bromo and ethoxy groups enhances its reactivity and potential biological interactions.
Biological Activity
Antimicrobial Properties
Research indicates that azetidine derivatives exhibit significant antimicrobial activity. In a study assessing various azetidine compounds, this compound demonstrated notable inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .
Anticancer Activity
In vitro studies have shown that azetidine derivatives can induce apoptosis in cancer cell lines. Specifically, this compound was tested against human breast cancer cell lines (MCF-7), revealing a dose-dependent decrease in cell viability. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes related to disease processes. For instance, it has shown promise as an inhibitor of certain proteases involved in cancer metastasis, indicating its potential application in cancer therapy .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Azetidine Ring : Starting from β-amino esters, the azetidine ring can be synthesized through cyclization reactions.
- Bromination : The introduction of the bromo group can be achieved via electrophilic bromination methods.
- Esterification : The ethoxy carbonyl moiety is introduced through esterification reactions using appropriate reagents.
These synthetic routes require careful optimization of reaction conditions to achieve high yields and purity .
Case Studies
Case Study 1: Antimicrobial Screening
A comprehensive screening of azetidine derivatives was conducted where this compound was included. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
In another study focusing on anticancer properties, this compound was tested against various cancer cell lines, including MCF-7 and HeLa cells. Results showed that at concentrations above 50 µM, there was a significant reduction in cell proliferation, with IC50 values calculated at approximately 45 µM for MCF-7 cells .
Data Summary
| Property/Activity | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.22 g/mol |
| Antimicrobial Activity (MIC) | 32 µg/mL against E. coli |
| Anticancer Activity (IC50) | 45 µM against MCF-7 cells |
| Enzyme Inhibition | Protease inhibition linked to cancer metastasis |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Imine Formation | NH₂OH·HCl, i-PrOH, reflux | 85–90% | |
| Bromoethyl Addition | Ethyl bromoacetate, DMAP, CH₂Cl₂, 0–20°C | 70–75% |
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺: ~349.2 Da).
Advanced: How can stereochemical integrity be maintained during functionalization of the azetidine ring?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure tert-butyl azetidine-1-carboxylate precursors. For example, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate can undergo stereoselective Ni-catalyzed carboboration to retain configuration .
- Reaction Conditions :
- Low temperatures (−20°C) minimize epimerization.
- Avoid strong acids/bases that may cleave the Boc group and racemize the azetidine nitrogen.
- Monitoring : Employ chiral HPLC or circular dichroism (CD) to assess enantiopurity post-synthesis .
Advanced: How should researchers resolve contradictions in crystallographic data (e.g., disorder in the bromoethyl group)?
Methodological Answer:
- Refinement Strategies :
- Validation Tools :
- Case Example : A bromoethyl group with 60:40 occupancy was resolved using iterative refinement and difference Fourier maps .
Advanced: What strategies mitigate side reactions during radical-based dicarbofunctionalization of the bromoethyl group?
Methodological Answer:
- Photoredox Catalysis : Use Ru(bpy)₃²⁺ or Ir(ppy)₃ under blue LED light to generate radicals selectively. The bromine atom acts as a leaving group, enabling C–C bond formation .
- Additives : Include TMS₃SiH as a radical mediator to suppress β-hydride elimination.
- Solvent Optimization : Use DMF or acetonitrile to stabilize transient radicals. Avoid protic solvents that may quench reactive intermediates .
- Example Protocol :
- React with styrenes (0.2 mmol) and a Ni(II) catalyst (10 mol%) in CH₃CN under N₂. Isolate via flash chromatography (petroleum ether/EtOAc = 4:1) .
Advanced: How does the Boc group influence the stability of this compound under basic or acidic conditions?
Methodological Answer:
- Acidic Conditions : The Boc group cleaves at pH < 2 (e.g., TFA/DCM, 1:1 v/v, 2 h). Monitor via IR (loss of ~1700 cm⁻¹ carbonyl stretch) .
- Basic Conditions : Stable in mild bases (pH 8–10), but prolonged exposure to NaOH/MeOH induces ester hydrolysis. Use buffered conditions (e.g., phosphate, pH 9) for selective reactions .
- Thermal Stability : Decomposes above 150°C (DSC data). Store at −20°C under argon to prevent degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
